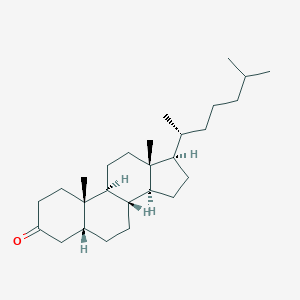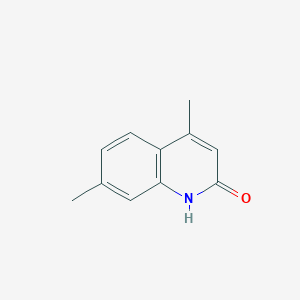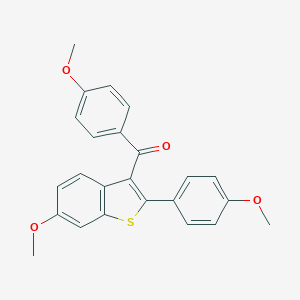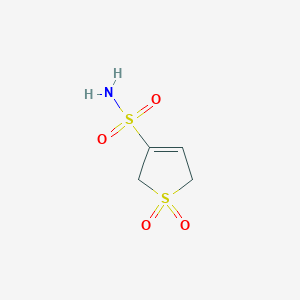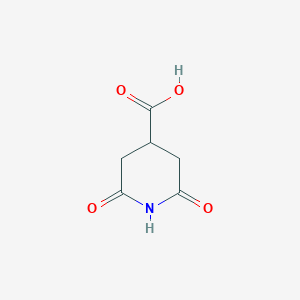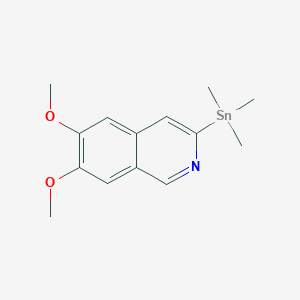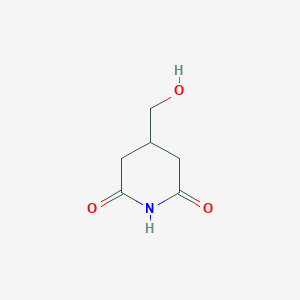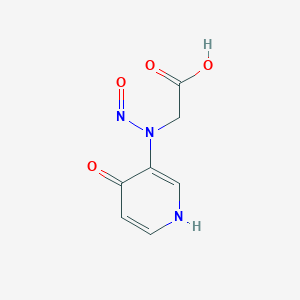
Glycine, N-(4-hydroxy-3-pyridinyl)-N-nitroso-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-(4-hydroxy-3-pyridinyl)-N-nitroso-(9CI), commonly known as nitrosoglycine, is a chemical compound with the molecular formula C6H5N3O4. It is a yellow crystalline powder that is soluble in water and ethanol. Nitrosoglycine is a nitrosated derivative of glycine, an amino acid that is an essential building block of proteins. Nitrosoglycine has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of nitrosoglycine is not fully understood, but it is believed to involve the release of nitric oxide (NO) upon decomposition. Nitric oxide is a signaling molecule that plays a key role in various physiological processes, including vasodilation, neurotransmission, and immune response. Nitrosoglycine may act as a donor of NO, which can then activate various signaling pathways in cells.
Biochemische Und Physiologische Effekte
Nitrosoglycine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, nitrosoglycine has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and modulate the activity of enzymes. In vivo, nitrosoglycine has been shown to have anti-inflammatory and cardioprotective effects, as well as improve the survival rate of animals subjected to ischemia-reperfusion injury.
Vorteile Und Einschränkungen Für Laborexperimente
Nitrosoglycine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, and it is stable under certain conditions. However, nitrosoglycine is sensitive to light and heat, and it can decompose rapidly in the presence of certain chemicals, such as acids and bases. Therefore, careful handling and storage are required to maintain its stability and purity.
Zukünftige Richtungen
There are several future directions for research on nitrosoglycine. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disease. Another direction is to study its effects on plant growth and development, and its potential as a fertilizer and plant growth regulator. Additionally, further research is needed to understand the mechanism of action of nitrosoglycine and its interaction with other molecules in cells.
Synthesemethoden
Nitrosoglycine can be synthesized by nitrosating glycine with sodium nitrite in the presence of hydrochloric acid. The reaction proceeds under acidic conditions and requires careful control of the reaction parameters, such as temperature and pH. The yield of nitrosoglycine can be improved by using a two-step process, in which glycine is first converted to its N-carboxyanhydride derivative, which is then nitrosated to form nitrosoglycine.
Wissenschaftliche Forschungsanwendungen
Nitrosoglycine has been studied for its potential applications in various scientific fields. In medicine, nitrosoglycine has been investigated as a potential therapeutic agent for a range of conditions, including cancer, inflammation, and cardiovascular disease. In agriculture, nitrosoglycine has been studied as a potential fertilizer and plant growth regulator. In environmental science, nitrosoglycine has been investigated as a potential source of nitrogen oxide emissions in the atmosphere.
Eigenschaften
CAS-Nummer |
120256-17-9 |
|---|---|
Produktname |
Glycine, N-(4-hydroxy-3-pyridinyl)-N-nitroso-(9CI) |
Molekularformel |
C7H7N3O4 |
Molekulargewicht |
197.15 g/mol |
IUPAC-Name |
2-[nitroso-(4-oxo-1H-pyridin-3-yl)amino]acetic acid |
InChI |
InChI=1S/C7H7N3O4/c11-6-1-2-8-3-5(6)10(9-14)4-7(12)13/h1-3H,4H2,(H,8,11)(H,12,13) |
InChI-Schlüssel |
ANKFHTYUEAPSEB-UHFFFAOYSA-N |
SMILES |
C1=CNC=C(C1=O)N(CC(=O)O)N=O |
Kanonische SMILES |
C1=CNC=C(C1=O)N(CC(=O)O)N=O |
Synonyme |
Glycine, N-(4-hydroxy-3-pyridinyl)-N-nitroso- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



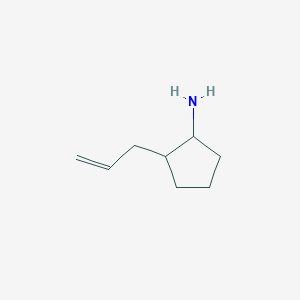
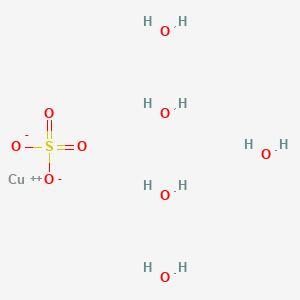
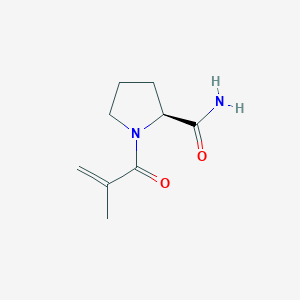
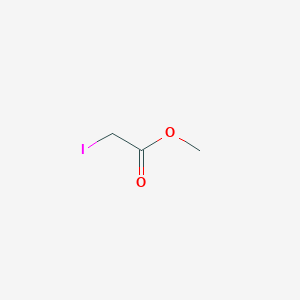
![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B52459.png)
methanone](/img/structure/B52461.png)
